molecular formula C7H6F3NO2S B6170869 methyl 2-[4-(trifluoromethyl)-1,3-thiazol-5-yl]acetate CAS No. 1099480-86-0

methyl 2-[4-(trifluoromethyl)-1,3-thiazol-5-yl]acetate

Cat. No.: B6170869
CAS No.: 1099480-86-0
M. Wt: 225.2
InChI Key:
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Description

Methyl 2-[4-(trifluoromethyl)-1,3-thiazol-5-yl]acetate is an organic compound that features a trifluoromethyl group attached to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[4-(trifluoromethyl)-1,3-thiazol-5-yl]acetate typically involves the reaction of 4-(trifluoromethyl)-1,3-thiazole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(trifluoromethyl)-1,3-thiazol-5-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[4-(trifluoromethyl)-1,3-thiazol-5-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to modulate biological pathways.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of methyl 2-[4-(trifluoromethyl)-1,3-thiazol-5-yl]acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The thiazole ring can engage in hydrogen bonding and π-π interactions with proteins, potentially modulating their activity and affecting various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[4-(trifluoromethyl)phenyl]acetate
  • Methyl 2-[4-(trifluoromethyl)pyridin-2-yl]acetate
  • Methyl 2-[4-(trifluoromethyl)benzothiazol-2-yl]acetate

Uniqueness

Methyl 2-[4-(trifluoromethyl)-1,3-thiazol-5-yl]acetate is unique due to the presence of both a trifluoromethyl group and a thiazole ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

1099480-86-0

Molecular Formula

C7H6F3NO2S

Molecular Weight

225.2

Purity

95

Origin of Product

United States

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